Diuvaretin

Overview

Description

Diuvaretin is a natural product belonging to the class of dihydrochalcones. It is commonly isolated from plants such as Dipteryx odorata, Uvaria acuminata, and Uvaria chamae. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, antineoplastic, anti-angiogenic, and antimalarial properties .

Preparation Methods

Diuvaretin can be synthesized through various synthetic routes. One common method involves the extraction of this compound from the roots of Uvaria acuminata using petroleum ether. The extracted compound is then purified using chromatographic techniques . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Diuvaretin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Anticancer Activity

Diuvaretin has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits considerable cytotoxicity towards human promyelocytic leukemia HL-60 cells, with an LC50 value significantly lower than that of standard anticancer drugs .

Case Study: Cytotoxicity Against HL-60 Cells

- Study Design : The cytotoxic effects were evaluated using standard cell viability assays.

- Results : this compound displayed an LC50 value of approximately 3.59 µg/mL, indicating potent activity compared to cyclophosphamide .

Antimicrobial Properties

This compound's antimicrobial activity has been assessed against various bacterial strains, particularly Gram-positive bacteria. It has shown effectiveness comparable to conventional antibiotics.

Antibacterial Activity

- Tested Strains : Staphylococcus aureus and Bacillus anthracis.

- Inhibition Zones : this compound exhibited inhibition zones of 13 mm and 12 mm against these strains, respectively, demonstrating 65% and 57% efficacy relative to gentamicin .

Antifungal Activity

In addition to its antibacterial properties, this compound also possesses antifungal activity. It has been tested against Candida albicans with observable inhibition.

Case Study: Antifungal Efficacy

- Results : The compound showed a zone of inhibition measuring 6 mm against C. albicans, indicating potential for therapeutic applications in fungal infections .

Comparative Data Table

| Property | This compound | Standard Drug |

|---|---|---|

| LC50 (Cytotoxicity) | 3.59 µg/mL | Cyclophosphamide (higher) |

| Antibacterial Activity | 65% vs. S. aureus | Gentamicin |

| Antifungal Activity | 6 mm zone of inhibition | Miconazole (29 mm) |

Mechanism of Action

Diuvaretin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Diuvaretin is similar to other C-benzylated dihydrochalcones such as uvaretin and isouvaretin. this compound exhibits stronger cytotoxicity compared to isouvaretin due to the 5-substitution of the 2-hydroxybenzyl group . Other similar compounds include chamanetin, dichamanetin, uvaretin, and uvarinol, which are also isolated from Uvaria species and exhibit various biological activities .

Biological Activity

Diuvaretin, a compound derived from the plant Uvaria acuminata, belongs to the class of chalcones and has garnered attention for its diverse biological activities. This article explores the cytotoxic, antimicrobial, and antiplasmodial properties of this compound, supported by data tables and case studies from various research findings.

1. Chemical Structure and Properties

This compound is a dihydrochalcone structurally related to other bioactive compounds such as uvaretin and triuvaretin. The molecular structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

2. Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an LC50 value of 3.59 µg/mL when tested in combination with uvaretin, highlighting its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | LC50 (µg/mL) | Source |

|---|---|---|

| This compound | 3.59 | Uvaria acuminata |

| Uvaretin | Not specified | Uvaria acuminata |

| Triuvaretin | Not specified | Uvaria acuminata |

3. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. In studies, it showed effectiveness against Staphylococcus aureus and Bacillus anthracis, with inhibition zones measuring 13 mm and 12 mm respectively . The activity was found to be approximately 65% and 57% as effective as gentamycin, a standard antibacterial drug.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Activity Index |

|---|---|---|

| Staphylococcus aureus | 13 | 0.65 |

| Bacillus anthracis | 12 | 0.57 |

| Candida albicans | 6 (with AI = 0.3) | Not applicable |

4. Antiplasmodial Activity

This compound has also been evaluated for its antimalarial properties. It exhibited moderate to high activity against the multidrug-resistant K-1 strain of Plasmodium falciparum, with an IC50 value of 4.20 µg/mL . This positions this compound as a potential candidate for further development in malaria treatment.

Table 3: Antiplasmodial Activity of this compound

| Compound | IC50 (µg/mL) | Strain Tested |

|---|---|---|

| This compound | 4.20 | Plasmodium falciparum |

5. Case Studies and Research Findings

A comprehensive review highlighted the bioactive potentials of various compounds from the Annonaceae family, including this compound. These studies emphasize the need for further investigation into the mechanisms by which this compound exerts its biological effects.

Case Study: Antimicrobial Properties

In a study conducted on extracts from Uvaria chamae, significant antimicrobial activities were observed against multidrug-resistant strains, reinforcing the potential of chalcones like this compound in clinical applications . The research utilized various extraction methods to isolate active ingredients, demonstrating the importance of chemical composition in therapeutic efficacy.

Properties

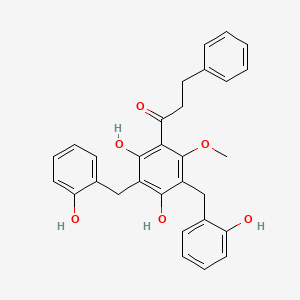

IUPAC Name |

1-[2,4-dihydroxy-3,5-bis[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O6/c1-36-30-23(18-21-12-6-8-14-25(21)32)28(34)22(17-20-11-5-7-13-24(20)31)29(35)27(30)26(33)16-15-19-9-3-2-4-10-19/h2-14,31-32,34-35H,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEMELRYKGOXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210407 | |

| Record name | 1-Propanone, 1-(2,4-dihydroxy-3,5-bis((2-hydroxyphenyl)methyl)-6-metoxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61463-04-5 | |

| Record name | 1-Propanone, 1-(2,4-dihydroxy-3,5-bis((2-hydroxyphenyl)methyl)-6-metoxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061463045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(2,4-dihydroxy-3,5-bis((2-hydroxyphenyl)methyl)-6-metoxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.